4-(Quinolin-2-yl)butan-2-amine is an organic compound characterized by the presence of a quinoline moiety attached to a butan-2-amine structure. Its molecular formula is , indicating it contains 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. The compound features a quinoline ring, which is recognized for its aromatic properties and significant biological activities, making it relevant in medicinal chemistry.
This compound falls under the category of amines and heterocyclic compounds, specifically those containing quinoline derivatives. Quinoline compounds are often associated with pharmacological activities, including antimalarial and antimicrobial effects, thus highlighting the potential significance of 4-(Quinolin-2-yl)butan-2-amine in therapeutic applications .
The synthesis of 4-(Quinolin-2-yl)butan-2-amine can be achieved through various methods:
The molecular structure of 4-(Quinolin-2-yl)butan-2-amine can be represented as follows:
The compound consists of a quinoline ring system connected to a butan-2-amino group. The structural features include:
Data related to its structural properties includes:
4-(Quinolin-2-yl)butan-2-amine can undergo several types of chemical reactions:
The common reagents used in these reactions include:
The mechanism of action for 4-(Quinolin-2-yl)butan-2-amine is not fully elucidated but may involve interactions with biological targets similar to other quinoline derivatives. Potential mechanisms include:
The physical properties of 4-(Quinolin-2-yl)butan-2-amine include:
Key chemical properties include:
While specific boiling and melting points are not universally reported, similar compounds suggest moderate thermal stability under standard conditions .
4-(Quinolin-2-yl)butan-2-amine has potential applications in various scientific fields:
The quinoline scaffold central to 4-(quinolin-2-yl)butan-2-amine is efficiently constructed using classical condensation strategies. The Pfitzinger reaction employs isatin derivatives condensed with carbonyl compounds under basic conditions, enabling introduction of carboxylic acid functionality at the quinoline’s C2-position—a crucial handle for downstream elaboration to the butan-2-amine side chain [1] [9]. Conversely, the Conrad-Limpach reaction facilitates direct 4-hydroxyquinoline synthesis via thermal cyclization (200–250°C) of aniline-derived Schiff bases with β-ketoesters (e.g., ethyl acetoacetate). Regioselectivity challenges arise with unsymmetrical anilines, though solvent optimization significantly improves outcomes: Employing high-boiling, inert solvents like Dowtherm A or mineral oil enhances yields from <30% to >95% by mitigating decomposition pathways during the high-temperature electrocyclic ring closure [1] [7].
Table 1: Comparison of Quinoline Core Assembly Methods
| Method | Starting Materials | Key Conditions | Regioselectivity Control | Yield Range | 
|---|---|---|---|---|
| Pfitzinger | Isatin + Carbonyl compound | Basic aqueous medium | Electronic bias of carbonyl | 60-85% | 
| Conrad-Limpach | Aniline + β-ketoester | 250°C, Dowtherm A | Steric/electronic aniline bias | 30-95%* | 
| Gould-Jacobs | Aniline + ethoxymethylenemalonate | >250°C, no solvent | Limited for ortho-substituted anilines | Low | 
Yield increases to >95% with optimized solvents [7].
The chiral center within the butan-2-amine moiety necessitates enantioselective strategies. Classical diastereomeric salt resolution remains prevalent for preclinical development: Treatment of the racemic amine with enantiopure acids (e.g., (S)-mandelic acid) forms separable crystalline salts. Subsequent basification liberates the desired enantiomer. However, this approach inherently caps yields at ≤50% [4] [10]. To overcome this, dynamic kinetic resolution (DKR) integrates in situ racemization using mild bases or metal catalysts, enabling theoretical yields approaching 100%. For instance, Symeres employs an offline racemization loop where the undesired enantiomer is epimerized under acidic conditions (HCl/toluene) and recycled [10]. Alternatively, asymmetric synthesis leverages chiral auxiliaries or catalysts: Enzymatic resolutions or transition-metal-catalyzed hydrogenations of precursor imines/enamides afford enantiomerically enriched amines (ee >98%), providing direct access to the target stereochemistry without waste [4] [10].
Table 2: Enantiopurity Acquisition Strategies for 4-(Quinolin-2-yl)butan-2-amine
| Strategy | Key Agent/Condition | Theoretical Yield | ee Achievable | Industrial Example | 
|---|---|---|---|---|
| Diastereomeric Salt Resolution | (S)-Mandelic acid | ≤50% | >99% | Duloxetine intermediate | 
| Dynamic Kinetic Resolution | Chiral acid + HCl/epimerization | ≤100% | >99% | Symeres’ amino acid routes | 
| Asymmetric Hydrogenation | Rh-DuPHOS catalyst | ≤100% | >98% | Advanced clinical candidates | 
Solvent-free microwave irradiation drastically improves the synthesis of quinoline intermediates and subsequent functionalization steps. Traditional solvent-based Conrad-Limpach cyclizations requiring hours at 250°C are replaced by microwave protocols (120–160°C, 1–5 min), suppressing side reactions and improving purity [3] [5]. For side-chain installation, nucleophilic ring-opening of epoxides (e.g., glycidyl ethers) by amines under microwave conditions achieves near-quantitative yields in <60 seconds. Similarly, Knoevenagel condensations between aldehydes and cyanoacetamide derivatives proceed at 160°C in 30–60 seconds under solvent-free microwave irradiation, yielding α,β-unsaturated nitriles (precursors to amine functionalities) in >90% yield without chromatographic purification [8]. Key advantages include:
Table 3: Microwave vs. Conventional Synthesis Performance
| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Time Reduction | 
|---|---|---|---|---|
| Azole-epoxide coupling | 12h, 60°C, solvent-free | 1 min, 120°C, solvent-free | 53% vs. 55%* | 720-fold | 
| Knoevenagel condensation | 2h reflux, ethanol, catalyst | 30-60 sec, 160°C, catalyst | >90% vs. 70-85% | 120-fold | 
| Quinoline cyclization | 4h, 250°C, Dowtherm A | 5 min, 150-200°C, solvent-free | Comparable yields | 48-fold | 
Microwave yield slightly lower than literature conventional but with vastly reduced time and better reproducibility [5].
Late-stage diversification of the butan-2-amine side chain enhances the compound’s drug-like properties. Key strategies include:
Table 4: Key Post-Functionalization Reactions & Products
| Reaction | Quinoline Precursor | Reagent/Conditions | Product Scaffold | Application Relevance | 
|---|---|---|---|---|
| Knoevenagel condensation | 2-Formylquinoline | Cyanoacetamide, MW, 160°C | 2-(Quinolin-2-yl)methylene-cyanoacetamide | Antibacterial precursors | 
| Epoxide ring-opening | Quinolinyl-oxirane | Imidazole, MW, 120°C, 1 min | 1-(Quinolin-2-yl)-3-azolylpropan-2-ol | Antifungal agents | 
| Photocyclization | 2-Styrylquinoline derivatives | UV light, toluene | Thieno[2,3-c]acridines | Anticancer screening | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1